2-(6-Chloro-4-(trifluoromethyl)pyridin-2-ylsulfanyl)acetic acid
Overview
Description
“2-(6-Chloro-4-(trifluoromethyl)pyridin-2-ylsulfanyl)acetic acid” is a chemical compound with a molecular weight of 340.76 . Its IUPAC name is (E)-N’-(2-(((6-chloro-4-(trifluoromethyl)pyridin-2-yl)thio)acetyl)-N,N-dimethylformohydrazonamide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H12ClF3N4OS/c1-19(2)6-16-18-9(20)5-21-10-4-7(11(13,14)15)3-8(12)17-10/h3-4,6H,5H2,1-2H3,(H,18,20)/b16-6+ . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of its structure.It is stored at room temperature . More specific physical and chemical properties are not available in the retrieved information.
Scientific Research Applications
Agrochemical Industry
TFMP derivatives are extensively used in the agrochemical industry for the protection of crops from pests . The unique physicochemical properties of the fluorine atom combined with the characteristics of the pyridine moiety contribute to the biological activities of these compounds . For instance, fluazifop-butyl, a TFMP derivative, was introduced to the agrochemical market to control grass weeds in broadleaf crops.
Pharmaceutical Development
Several TFMP derivatives are utilized in the pharmaceutical industry . They are part of active ingredients in drugs that have been granted market approval, and many candidates are currently undergoing clinical trials . The incorporation of TFMP moieties in pharmaceuticals is due to their impact on the biological activities and physical properties of compounds.
Synthesis of Chemical Intermediates
TFMP derivatives like 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF) are in high demand as chemical intermediates for synthesizing several crop-protection products . These intermediates are crucial for developing new agrochemicals that offer effective pest control.
Veterinary Medicine
In addition to human pharmaceuticals, TFMP derivatives are also used in veterinary medicine . Two veterinary products containing the TFMP moiety have been approved, indicating the versatility of these compounds in treating diseases across different species .
FDA-Approved Drugs
The trifluoromethyl group, a component of the compound , is found in many FDA-approved drugs . These drugs cover a wide range of diseases and disorders, showcasing the importance of the TFMP group in medicinal chemistry .
Organic Chemistry Research
The compound’s unique structure makes it valuable in organic chemistry research , particularly in studying the effects of fluorine atoms on the properties of organic molecules. This research can lead to the development of new compounds with enhanced efficacy and stability .
Material Science
TFMP derivatives are expected to find novel applications in material science due to their unique physicochemical properties. The combination of fluorine atoms and pyridine rings could lead to the creation of materials with specialized functions .
Catalysis
The incorporation of fluorine-containing moieties like TFMP can significantly affect the growth of pharmaceuticals and has applications in catalysis . This is due to the bizarre behaviors exhibited by fluorine incorporation in organic molecules .
Safety and Hazards
The compound has several hazard statements: H302, H315, H320, H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P302+P352), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
Future Directions
properties
IUPAC Name |
2-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF3NO2S/c9-5-1-4(8(10,11)12)2-6(13-5)16-3-7(14)15/h1-2H,3H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQZNOFRSZMJZHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1SCC(=O)O)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF3NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201183247 | |
Record name | 2-[[6-Chloro-4-(trifluoromethyl)-2-pyridinyl]thio]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201183247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Chloro-4-(trifluoromethyl)pyridin-2-ylsulfanyl)acetic acid | |
CAS RN |
1053656-44-2 | |
Record name | 2-[[6-Chloro-4-(trifluoromethyl)-2-pyridinyl]thio]acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1053656-44-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[[6-Chloro-4-(trifluoromethyl)-2-pyridinyl]thio]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201183247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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